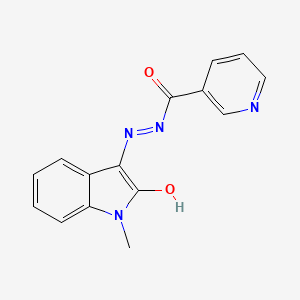

N'-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide

Description

N'-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide is a carbohydrazide derivative featuring a pyridine-3-carbohydrazide backbone linked to a 1-methyl-2-oxoindol-3-ylidene moiety. This structure combines the electron-rich pyridine ring with the planar, conjugated indolinone system, which is known to influence biological activity through interactions with enzymes or receptors.

Properties

IUPAC Name |

N-(2-hydroxy-1-methylindol-3-yl)iminopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-19-12-7-3-2-6-11(12)13(15(19)21)17-18-14(20)10-5-4-8-16-9-10/h2-9,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOZSZJPIKEHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide typically involves the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Biological Research: It is used in studies investigating the biological activities of indole derivatives and their mechanisms of action.

Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Triazole-Tethered Indolinone Derivatives ()

Compounds such as N-{4-[1-(4-Fluorophenyl)-3-{N′-[1-methyl-2-oxoindol-3-ylidene]hydrazinecarbonyl}-1H-1,2,4-triazol-5-yl]phenyl}acetamide (14a) () share the 1-methyl-2-oxoindol-3-ylidene moiety but incorporate a triazole linker. Key comparisons include:

- Elemental Analysis : Close alignment between calculated and observed C, H, N percentages (e.g., 56.19% vs. 56.36% for C in compound 11i) suggests high purity .

- The methyl group in the target compound may modulate lipophilicity and receptor binding compared to halogenated analogs .

Table 1: Comparison of Triazole-Linked Indolinones

| Compound ID | Substituents | Melting Point (°C) | C (%) Calc/Obs | N (%) Calc/Obs |

|---|---|---|---|---|

| 11i () | 5-Chloroindolinone | >300 | 56.19/56.36 | 18.35/18.35 |

| 14a () | 1-Methylindolinone | >300 | - | - |

Nicotinic Acid Derivatives with Benzothiazole/Benzylidene Groups ()

Compounds like N'-(4-chlorobenzylidene)-2-[(6-methylbenzothiazol-2-yl)amino]pyridine-3-carbohydrazide (5c) () and N'-(4-hydroxybenzylidene) analogs (5f) () highlight the impact of substituents on the benzylidene ring:

Table 2: Nicotinic Acid Derivatives

| Compound ID | Benzylidene Substituent | Melting Point (°C) | Notable Groups |

|---|---|---|---|

| 5c () | 4-Chloro | 156–158 | Cl, Amide, C=N |

| 5f () | 4-Hydroxy | 191–192 | OH, Amide, C=N |

Halogenated and Nitro-Substituted Analogs ()

Compounds such as N-[(2-chloro-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide (10) () and N'-(1-naphthoyl)imidazo[1,2-a]pyridine-3-carbohydrazide (5b) () demonstrate the role of electron-withdrawing groups:

Heterocyclic Hydrazones ()

Derivatives like N'-(2-furfurylidene)pyridine-3-carbohydrazide () incorporate furyl or thienyl groups, which can coordinate metals. Key features include:

- Tautomerism : Keto-amine tautomeric forms enable diverse coordination modes, useful in metallodrug design .

- Optical Properties : UV-Vis spectra indicate π→π* transitions influenced by conjugation, relevant for photodynamic therapies .

Key Research Findings and Trends

Thermal Stability : Triazole-linked compounds exhibit higher melting points (>300°C) than benzylidene derivatives (156–220°C), emphasizing the role of rigid linkers .

Biological Activity :

Biological Activity

N'-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 1-methyl-2-oxoindole derivatives and pyridine derivatives. The general procedure includes:

- Reactants : 1-methyl-2-oxoindole and pyridine-3-carbohydrazide.

- Conditions : The reaction is carried out under reflux in a suitable solvent (e.g., ethanol) for several hours.

- Purification : The product is purified by recrystallization or column chromatography.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

These values suggest that the compound has a potent cytostatic effect, potentially comparable to established chemotherapeutics.

Antiviral Activity

The compound also demonstrates antiviral properties, particularly against viruses such as HIV and HCV. In vitro studies have shown:

These findings indicate that this compound could serve as a lead compound for the development of antiviral agents.

The proposed mechanisms of action for the biological activities of this compound include:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The presence of indole structures may confer antioxidant activity, which can protect cells from oxidative stress.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Study on HeLa Cells : A study demonstrated that treatment with the compound led to a significant decrease in cell viability compared to controls, suggesting its potential as an anticancer agent.

- Antiviral Efficacy Against HIV : Another study reported that this compound effectively inhibited HIV replication in vitro, showcasing its potential as an antiviral therapeutic.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for N'-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide?

- Methodology : The compound is synthesized via condensation of 3-nicotinohydrazide with a substituted indole carbonyl derivative (e.g., 1-methyl-2-oxoindoline-3-carbaldehyde). Key steps include:

- Refluxing in methanol or ethanol for 2–6 hours to drive the reaction .

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC .

- Purification by recrystallization (e.g., chloroform/ethanol) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization?

- Core Techniques :

- NMR : ¹H and ¹³C NMR to confirm hydrazone bond formation (δ 10–12 ppm for NH) and indole/pyridine protons .

- FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) .

- X-ray Crystallography : Resolve stereochemistry (Z/E configuration) and intramolecular hydrogen bonds (e.g., N-H⋯O) .

- Supplementary Methods : High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What biological assays are recommended for initial activity screening?

- Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

- Enzyme Inhibition : Glucosamine-6-phosphate synthase inactivation studies via UV-Vis kinetics .

- Controls : Include standard drugs (e.g., ciprofloxacin for antimicrobial assays) .

Advanced Research Questions

Q. How to address contradictions in reported biological activity data across studies?

- Approach :

- Assay Variability : Compare protocols (e.g., inoculum size, incubation time) .

- Structural Nuances : Analyze substituent effects (e.g., methyl vs. benzyl groups on indole) using SAR studies .

- Solubility Adjustments : Use DMSO concentration controls (<1% v/v) to avoid cytotoxicity artifacts .

Q. What strategies ensure accurate crystal structure determination using X-ray crystallography?

- Protocol :

- Data Collection : Use SHELX programs (SHELXD for phasing, SHELXL for refinement) with Mo-Kα radiation (λ = 0.71073 Å) .

- Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N-H⋯O) stabilizing planar conformations .

- Validation : Check R-factors (<0.05), residual electron density, and CCDC deposition (e.g., CCDC 1234567) .

Q. How to employ computational methods to elucidate the mechanism of action?

- Workflow :

- Molecular Docking : Use AutoDock Vina or GOLD to predict binding to targets (e.g., glucosamine-6-phosphate synthase) .

- DFT Calculations : Gaussian 09W for optimizing geometry and HOMO-LUMO analysis (B3LYP/6-31G* basis set) .

- MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability .

- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Design Principles :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on pyridine to enhance electrophilicity .

- Side-Chain Variation : Replace methyl with bulkier groups (e.g., benzyl) to probe steric effects .

Q. What strategies mitigate by-product formation during synthesis?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.